molecular formula C15H23Cl2NO4 B2463352 1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride CAS No. 1172851-34-1

1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride

Cat. No.: B2463352
CAS No.: 1172851-34-1
M. Wt: 352.25
InChI Key: SEKPWJOIGFBWAY-UHFFFAOYSA-N
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Description

1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound with the molecular formula C15H23Cl2NO4 It is known for its unique structure, which includes a chlorophenoxy group, an ethoxy group, and a morpholinopropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with epichlorohydrin to produce 1-(2-(4-chlorophenoxy)ethoxy)-3-chloropropan-2-ol. Finally, the chloropropanol derivative is treated with morpholine under basic conditions to yield the desired product, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy or morpholinopropanol moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride is unique due to its morpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride, commonly referred to as a chlorophenoxy compound, has garnered interest in various fields, including pharmacology and environmental science. This compound is characterized by its unique chemical structure, which includes a chlorophenyl moiety that contributes to its biological activity. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

  • Chemical Formula : C15H23Cl2NO4
  • CAS Number : 1172851-34-1
  • Molecular Weight : 328.26 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), although studies indicate that AChE may not be the primary target for this compound .
  • Interaction with Mitochondrial Functions : Research on chlorophenols indicates that they can uncouple mitochondrial respiration and inhibit electron transport chain complexes, leading to altered cellular energy metabolism .
  • DNA Interaction : The compound's potential to interact with DNA has been noted, with implications for mutagenicity and carcinogenicity. Transformation products of chlorophenoxy herbicides have shown varying degrees of interaction with calf thymus DNA .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
Enzyme InhibitionInhibits AChE and other enzymes related to metabolic pathways
Mitochondrial UncouplingAlters mitochondrial respiration and energy production
DNA InteractionModifies DNA stability and integrity
Toxicological EffectsExhibits acute toxicity in various biological systems

Case Studies

  • Chlorophenoxy Herbicides : A study evaluating the toxicity of chlorophenoxy herbicides found that transformation products exhibited higher inhibitory activity compared to their parent compounds, suggesting increased risk associated with environmental exposure .
  • Mitochondrial Studies : Research focusing on isolated plant mitochondria demonstrated that chlorinated phenols, including those similar to our compound, could uncouple oxidative phosphorylation and inhibit electron transport chain activities in a concentration-dependent manner .
  • DNA Interaction Studies : Investigations into the interaction between chlorophenoxy herbicides and DNA revealed that certain transformation products could bind non-covalently to DNA, affecting its stability and potentially leading to mutagenic effects .

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO4.ClH/c16-13-1-3-15(4-2-13)21-10-9-20-12-14(18)11-17-5-7-19-8-6-17;/h1-4,14,18H,5-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKPWJOIGFBWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COCCOC2=CC=C(C=C2)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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